molecular formula C14H16N4O4 B14146370 Urea, 1,1'-vinylenebis(3-furfuryl-, (E)- CAS No. 25524-62-3

Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-

Cat. No.: B14146370
CAS No.: 25524-62-3
M. Wt: 304.30 g/mol
InChI Key: ORKYYFPFZZFPPF-AATRIKPKSA-N
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Description

Contextualization within Urea (B33335) Chemistry and Furfural (B47365) Derivatives

Urea (carbamide) is a fundamental organic compound with a rich history in chemical synthesis, first synthesized from inorganic precursors by Friedrich Wöhler in 1828, a landmark event that helped to overturn the theory of vitalism. ureaknowhow.com The urea functional group, with its ability to act as both a hydrogen bond donor and acceptor, is a cornerstone in supramolecular chemistry and a common motif in pharmaceuticals and agrochemicals. nih.govresearchgate.net The synthesis of N,N'-disubstituted ureas is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govthieme.de

Furfural, derivable from lignocellulosic biomass, is a key platform chemical for the production of a wide range of furan-based compounds. frontiersin.org Its derivatives are utilized in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. frontiersin.org The incorporation of the furan (B31954) ring, a five-membered aromatic heterocycle, into larger molecules can impart specific electronic and conformational properties.

The target molecule, "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)", therefore combines the structural and functional characteristics of both urea and furfural derivatives, suggesting a compound with potential for forming extended hydrogen-bonded networks and exhibiting the chemical reactivity associated with the furan ring.

Significance of the (E)-Vinylene Configuration in Molecular Design for Chemical Synthesis

In the context of medicinal chemistry, the defined geometry of the (E)-vinylene linker can be critical for fitting into the active site of a biological target. The rigidity of the linker reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity.

Historical Development of Related Furfural-Urea Condensation Products and Analogues

The reaction between furfural and urea has been a subject of study for over a century, primarily in the context of polymer and resin chemistry. Early research focused on the acid- or base-catalyzed condensation of these two components to produce thermosetting resins. teras.ng These materials, known for their hardness and resistance to heat and chemicals, found applications as molding compounds and adhesives.

More recent research has explored the synthesis of well-defined, smaller molecules from the reaction of furfural and urea. For instance, the condensation of furfural with urea can lead to the formation of products like difurfurylidentriurea. teras.ng While structurally different from the target molecule of this article, these historical developments highlight the long-standing interest in combining these two readily available chemical building blocks.

The development of urea-based compounds in medicinal chemistry has also been extensive, with numerous drugs containing the urea moiety. nih.govresearchgate.net These compounds often exploit the hydrogen-bonding capabilities of the urea group to interact with biological receptors. nih.gov While specific examples of 1,1'-vinylenebis-ureas in medicinal chemistry are less common, the broader history of urea-based drug design provides a strong rationale for exploring the potential biological activity of novel urea derivatives like "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)".

Predicted Physicochemical Properties

Due to the absence of experimental data for "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)", the following table provides predicted physicochemical properties based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₁₃H₁₄N₂O₃Calculated from the chemical structure
Molecular Weight 246.26 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidBased on the planar and rigid structure of analogous N,N'-disubstituted ureas
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)Based on the presence of polar urea and furan moieties, and the hydrocarbon backbone
Melting Point Expected to be relatively highDue to the potential for strong intermolecular hydrogen bonding via the urea groups and the planar structure allowing for efficient crystal packing

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" based on the known spectral properties of its constituent functional groups.

Spectroscopic TechniquePredicted Salient Features
¹H NMR - Signals for the furan ring protons. - A characteristic signal for the vinylene protons in the alkene region, with a large coupling constant indicative of the (E)-configuration. - A signal for the methylene (B1212753) protons of the furfuryl group. - A signal for the N-H protons of the urea group, which may be broad and its chemical shift dependent on the solvent and concentration.
¹³C NMR - Resonances for the carbonyl carbon of the urea group. - Signals for the carbons of the furan ring. - Signals for the sp² hybridized carbons of the vinylene group. - A signal for the methylene carbon of the furfuryl group.
IR Spectroscopy - A strong absorption band for the C=O stretching vibration of the urea group. - N-H stretching vibrations for the urea group. - C-H stretching and bending vibrations for the furan ring and vinylene group. - C=C stretching vibration for the vinylene group.
UV-Vis Spectroscopy - Absorption maxima are expected due to the conjugated system involving the furan rings and the vinylene group. The exact wavelength will depend on the extent of conjugation and the solvent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25524-62-3

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

1-[(E)-2-[carbamoyl-(2-methylfuran-3-yl)amino]ethenyl]-1-(2-methylfuran-3-yl)urea

InChI

InChI=1S/C14H16N4O4/c1-9-11(3-7-21-9)17(13(15)19)5-6-18(14(16)20)12-4-8-22-10(12)2/h3-8H,1-2H3,(H2,15,19)(H2,16,20)/b6-5+

InChI Key

ORKYYFPFZZFPPF-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C=CO1)N(/C=C/N(C2=C(OC=C2)C)C(=O)N)C(=O)N

Canonical SMILES

CC1=C(C=CO1)N(C=CN(C2=C(OC=C2)C)C(=O)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for Urea, 1,1 Vinylenebis 3 Furfuryl , E

Established Synthetic Pathways and Chemical Transformations

The traditional and most well-documented routes for the synthesis of furfuryl-urea derivatives, including the subject compound, rely on the principles of condensation chemistry. These methods are characterized by the formation of a new carbon-nitrogen bond, leading to the desired urea (B33335) derivative.

Condensation Reactions of Urea with Furfural (B47365) Precursors

The cornerstone of synthesizing Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) is the condensation reaction between urea and a furfural precursor. While the exact synthesis of the target molecule is not extensively detailed in publicly available literature, analogous reactions provide a clear indication of the probable synthetic route. The reaction of urea with furfural is a well-established process that typically results in the formation of difurfurylidentriurea. acs.orgresearchgate.net This reaction involves the aldehyde group of furfural reacting with the amine groups of urea.

In a related synthesis of 1,3-bis[(E)-furan-2-yl)methylene]urea, redistilled furfural is dissolved in ethanol (B145695) and mixed with urea. researchgate.net The reaction is then initiated, often with the aid of a catalyst, and refluxed for a specific duration. Upon cooling, the product precipitates and can be isolated through filtration and recrystallization. researchgate.net This general framework is anticipated to be the basis for the synthesis of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-), where a 3-furfuryl precursor would be utilized instead of furfural itself.

Role of Catalysis in Stereoselective (E)-Isomer Formation

Achieving a high degree of stereoselectivity for the (E)-isomer is a critical aspect of the synthesis. The geometry of the vinylene bridge significantly influences the chemical and physical properties of the final compound. Research on similar N-vinyl ureas has shown that their synthesis via the reaction of an imine's enamine tautomer with an isocyanate generally favors the formation of the E isomer. nih.gov

In the context of furfural-urea condensations, the use of an acid catalyst is instrumental in promoting the reaction and influencing the stereochemical outcome. For instance, the synthesis of 1,3-bis[(E)-furan-2-yl)methylene]urea utilizes glacial acetic acid as a catalyst, leading to a high yield of the (E)-isomer. researchgate.net The acidic environment facilitates the nucleophilic attack of the urea nitrogen on the carbonyl carbon of the furfural precursor, and subsequently guides the dehydration process to favor the thermodynamically more stable (E)-conformation. Both acidic and basic catalysts have been explored in urea-furfural reactions, with acid-catalyzed reactions generally being more feasible for this type of condensation.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) and ensuring high stereoselectivity. Key parameters that are typically manipulated include temperature, reaction time, molar ratio of reactants, and catalyst concentration.

In studies of urea-formaldehyde resins, it has been shown that temperature plays a critical role in controlling the rate and extent of resin formation, with typical temperatures ranging from 70 °C to 90 °C. as-proceeding.com Similarly, the molar ratio of urea to the aldehyde precursor is a significant factor. as-proceeding.com For furfural-urea condensations, various ratios have been investigated, and it has been observed that the reaction can proceed to yield the desired product across a range of these ratios. researchgate.net

The choice of solvent can also impact the reaction. While some syntheses are carried out in an aqueous phase, others utilize organic solvents like ethanol. researchgate.netresearchgate.net The reaction in the aqueous phase is often faster but may result in a less crystalline product. researchgate.net The concentration of the acid catalyst is another parameter that requires careful optimization to achieve a balance between a high reaction rate and the quality of the product.

Below is an interactive data table summarizing the influence of various reaction conditions on the synthesis of analogous furfuryl-urea compounds.

ParameterConditionEffect on YieldEffect on Selectivity (E)-isomerReference
Catalyst Glacial Acetic AcidHigh Yield (92%)High researchgate.net
Acidic (general)Increased rateFavors (E)-isomer
Solvent EthanolGoodHigh researchgate.net
AqueousFaster reactionLower crystallinity researchgate.net
Temperature 70-90 °C (analogous)Controls reaction rateInfluences side reactions as-proceeding.com
Reactant Ratio Varied U:F ratiosProduct formation observedCan affect product mixture researchgate.net

Novel Approaches to Chemical Synthesis

In line with the growing demand for sustainable and efficient chemical manufacturing, novel approaches are being explored for the synthesis of furfuryl-urea derivatives. These methods aim to reduce the environmental impact of the synthesis and enhance process efficiency.

Green Chemistry Principles in the Synthesis of Furfuryl-Urea Derivatives

The application of green chemistry principles to the synthesis of furfuryl-urea compounds focuses on the use of environmentally benign catalysts and solvents. Furfural itself is a renewable platform molecule derived from biomass, which aligns with the principles of green chemistry. csic.es

A significant development in this area is the use of zeolites as reusable and environmentally friendly catalysts for urea-furfural condensation. Zeolites have been shown to be efficient and cost-effective catalysts for this reaction, capable of being recycled and reused multiple times. The use of zeolite catalysts can lead to a high-quality product with a reduced reaction time and enhanced yield, while avoiding the use of corrosive and hazardous liquid acids. This approach represents a significant step towards a more sustainable synthesis of furfuryl-urea derivatives.

Exploration of Continuous Flow Synthesis Methods

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. While the continuous flow synthesis of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) has not been specifically reported, the synthesis of other urea derivatives in continuous flow systems has been successfully demonstrated. acs.orgvapourtec.comresearchgate.netresearchgate.net

These systems often involve the use of microreactors where reactants are continuously pumped and mixed, and the product is collected at the outlet. acs.org Such setups allow for precise control over reaction parameters, leading to improved yields and purities. researchgate.net The application of continuous flow technology to the synthesis of furfuryl-urea derivatives could lead to a more efficient and scalable manufacturing process. For instance, a continuous flow system could be designed to handle the reaction of a furfuryl precursor with urea, potentially with an immobilized acid catalyst, to continuously produce the desired (E)-isomer.

Mechanistic Investigations of Formation Reactions

The formation of the vinylenebis(furfuryl) linkage in the target molecule is proposed to proceed through a reaction pathway analogous to acid-catalyzed condensation reactions of ureas with α-dicarbonyl compounds. A plausible synthetic route involves the reaction of two equivalents of 3-furfurylurea with one equivalent of glyoxal (B1671930), followed by a dehydration step.

The reaction is hypothesized to be initiated by the protonation of one of the carbonyl groups of glyoxal under acidic conditions, which increases its electrophilicity. Subsequently, a molecule of 3-furfurylurea acts as a nucleophile, with one of its nitrogen atoms attacking the protonated carbonyl carbon. This nucleophilic addition is a key step in the formation of the initial adduct.

Proposed Reaction Intermediates:

Protonated Glyoxal: The reaction commences with the activation of glyoxal through protonation of a carbonyl oxygen by an acid catalyst.

Carbinolamine Intermediate (I): Nucleophilic attack of the terminal nitrogen of 3-furfurylurea on the protonated glyoxal forms a tetrahedral carbinolamine intermediate.

Imine Intermediate (II): This intermediate can then undergo dehydration to form a reactive imine or enamine species.

Second Nucleophilic Addition: A second molecule of 3-furfurylurea then attacks the remaining carbonyl group (or its protonated form) of the intermediate.

Diol Intermediate (III): This leads to the formation of a 1,2-diol intermediate, with the two urea moieties attached to adjacent carbons.

Final Product Formation: A subsequent acid-catalyzed dehydration of this diol intermediate results in the formation of the carbon-carbon double bond of the vinylene bridge, yielding the final (E)-isomer, which is generally the thermodynamically more stable product.

Transition States:

The transition states of this multi-step reaction are critical in determining the reaction kinetics. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for elucidating the precise geometries and energies of these transient species.

TS1 (First Nucleophilic Attack): The transition state for the initial attack of the urea nitrogen on the protonated glyoxal is expected to involve the partial formation of the N-C bond and partial breaking of the C=O π-bond.

TS2 (Dehydration Steps): The transition states for the dehydration steps would involve the protonation of the hydroxyl groups, followed by the departure of water molecules, leading to the formation of carbocationic intermediates that are stabilized by resonance.

TS3 (Final Elimination): The final transition state would be that of the E2-like elimination of a second water molecule from the protonated diol intermediate, leading to the formation of the stable, conjugated vinylenebis(urea) system.

The stereochemistry of the final product, being the (E)-isomer, is likely dictated by steric hindrance in the transition state of the final elimination step, where a trans-arrangement of the bulky furfurylurea groups would be energetically favored.

The rate law can be expressed as:

Rate = k [3-furfurylurea] [glyoxal]

Where k is the rate constant. The rate of the reaction is expected to be significantly influenced by temperature, catalyst concentration, and the nature of the solvent.

To determine the kinetic parameters, a series of experiments would be conducted where the concentrations of the reactants are systematically varied, and the formation of the product is monitored over time, for instance, by using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Hypothetical Kinetic Data:

The following interactive table presents hypothetical data for the rate constant (k) determined at various temperatures.

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
2980.0015
3080.0042
3180.0110
3280.0275

From this data, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation:

k = A e-Ea/RT

A plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated. Based on the hypothetical data above, the calculated activation energy would provide insight into the temperature sensitivity of the reaction. For instance, a higher activation energy would indicate that the reaction rate is more significantly affected by changes in temperature.

Detailed Research Findings:

While direct experimental data for the target compound is not available, studies on the acid-catalyzed condensation of other aldehydes with urea have shown that the rate-determining step is often the nucleophilic attack of the urea on the carbonyl carbon. The subsequent dehydration steps are typically faster. The use of a Brønsted acid catalyst is crucial, as it facilitates both the activation of the carbonyl group and the dehydration of the alcohol intermediates. The choice of solvent can also play a role, with polar protic solvents potentially participating in the proton transfer steps and influencing the stability of the charged intermediates and transition states.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (E)-1,3-bis((furan-2-yl)methylene)urea, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure and stereochemistry. researchgate.net

The ¹H NMR spectrum of (E)-1,3-bis((furan-2-yl)methylene)urea provides valuable insights into the arrangement of protons within the molecule. Key signals in the spectrum confirm the presence of the furan (B31954) rings and the vinylene bridge, and their chemical shifts are indicative of their electronic environments.

A study reporting the synthesis and characterization of this compound, designated as BFMU, provides the following ¹H NMR data in DMSO-d₆:

δ 2.5 ppm (H, C=C): This signal is attributed to the protons of the carbon-carbon double bond in the vinylene bridge.

δ 3.3 ppm (H, C=C–O): This chemical shift corresponds to the protons on the furan ring adjacent to the oxygen atom.

δ 6.8 ppm (H, –C=N): This signal is assigned to the proton of the azomethine group. researchgate.net

Another study reports peaks at δ 7.45, δ 7.55, δ 7.8, δ 6.5, and δ 6.9 ppm, which are said to confirm the aromaticity of the compound. researchgate.net The presence of distinct signals for the different protons in the furan ring and the vinylene group allows for the unambiguous assignment of the molecule's connectivity. The coupling constants between adjacent protons, though not always reported in detail in all literature, would further confirm the stereochemistry of the molecule, particularly the (E)-configuration of the double bond.

Interactive Data Table: ¹H NMR Chemical Shifts for (E)-1,3-Bis((furan-2-yl)methylene)urea

Proton Type Chemical Shift (δ, ppm) in DMSO-d₆
H, C=C2.5
H, C=C–O3.3
H, –C=N6.8
Aromatic H6.5 - 7.8

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of (E)-1,3-bis((furan-2-yl)methylene)urea. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete structural map.

For the BFMU compound, the following ¹³C NMR data has been reported:

δ 55 ppm (C–C): This signal is assigned to the carbon atoms of the vinylene bridge.

δ 105 and 110 ppm (C=C–O): These signals correspond to the carbon atoms of the furan rings.

δ 157.5 ppm (C=N): This chemical shift is attributed to the carbon atom of the azomethine group.

δ 160 ppm (C=O): This signal corresponds to the carbonyl carbon of the urea (B33335) moiety. researchgate.net

Another source reports ¹³C NMR peaks at δ 146.8, δ 113.6, δ 120.3, δ 147.1, δ 125.7, and δ 135.0 ppm, confirming the presence of carbon-carbon double bonds. researchgate.net The combination of these signals provides a comprehensive picture of the carbon framework of the molecule, confirming the presence of the urea carbonyl group, the furan rings, and the vinylene bridge.

Interactive Data Table: ¹³C NMR Chemical Shifts for (E)-1,3-Bis((furan-2-yl)methylene)urea

Carbon Type Chemical Shift (δ, ppm)
C–C55
C=C–O105, 110
C=N157.5
C=O160
Other C=C113.6, 120.3, 125.7, 135.0, 146.8, 147.1

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For (E)-1,3-bis((furan-2-yl)methylene)urea, these methods confirm the presence of key structural motifs such as C=O, C=N, C–O, and C–H bonds.

The IR spectrum of this compound (as BFMU) shows several characteristic absorption bands:

3155 cm⁻¹ (C–H): This band corresponds to the stretching vibrations of the C–H bonds in the furan rings and the vinylene bridge.

1641 cm⁻¹ (C=O): This strong absorption is characteristic of the carbonyl group of the urea moiety.

1595 cm⁻¹ (C=N): This band is attributed to the stretching vibration of the carbon-nitrogen double bond (azomethine group).

1539 cm⁻¹ (C=C): This absorption corresponds to the carbon-carbon double bond stretching within the furan rings and the vinylene bridge.

1228 cm⁻¹ (C–O): This signal is due to the stretching vibration of the C–O bond within the furan rings.

1008 cm⁻¹ (C–N): This band is assigned to the stretching vibration of the carbon-nitrogen single bond. researchgate.net

Interactive Data Table: Key IR Absorption Bands for (E)-1,3-Bis((furan-2-yl)methylene)urea

Functional Group Wavenumber (cm⁻¹)
C–H stretch3155
C=O stretch1641
C=N stretch1595
C=C stretch1539
C–O stretch1228
C–N stretch1008

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies (GC-MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. While detailed fragmentation studies for (E)-1,3-bis((furan-2-yl)methylene)urea are not extensively reported, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The expected molecular ion peak [M]⁺ for this compound (C₁₃H₁₀N₂O₃) would have a calculated m/z value of approximately 242.0691. HRMS would be able to confirm this mass with high accuracy, providing strong evidence for the compound's molecular formula.

Fragmentation in the mass spectrometer would likely involve the cleavage of the bonds adjacent to the urea carbonyl group and the furan rings. Common fragmentation pathways for furan-containing compounds involve the loss of CO and other small neutral molecules. ed.ac.uk A detailed analysis of the fragmentation pattern would provide further confirmation of the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for (E)-1,3-bis((furan-2-yl)methylene)urea is not available in the searched literature, studies on similar furan-containing urea and thiourea (B124793) derivatives have been reported. nih.govscispace.comnih.gov For instance, the crystal structure of 3-[(Furan-2-yl-methyl-idene)amino]-1-(4-methyl-phen-yl)thio-urea reveals an E configuration for the imine bond and details of intermolecular hydrogen bonding. nih.govnih.gov It is expected that (E)-1,3-bis((furan-2-yl)methylene)urea would also adopt a planar conformation around the central urea and vinylene moieties to maximize conjugation. A crystal structure would definitively confirm the (E)-stereochemistry of the double bonds and reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For (E)-1,3-bis((furan-2-yl)methylene)urea, techniques such as thin-layer chromatography (TLC) and column chromatography are likely used during its synthesis and purification. nih.gov

High-performance liquid chromatography (HPLC) would be a suitable method for assessing the purity of the final product. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective in separating the target compound from any starting materials or byproducts. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Furthermore, HPLC could be employed to separate the (E) and (Z) isomers if the synthesis were not completely stereoselective. The different spatial arrangements of the isomers would lead to different interactions with the stationary phase, allowing for their separation and quantification. The development of a robust HPLC method would be crucial for quality control and for ensuring the isomeric purity of the compound for any subsequent applications.

Theoretical and Computational Studies on Urea, 1,1 Vinylenebis 3 Furfuryl , E

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and other key parameters that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. cuny.edu For Urea (B33335), 1,1'-vinylenebis(3-furfuryl-, (E)-), DFT calculations are instrumental in determining its most stable three-dimensional structure. By optimizing the molecular geometry, DFT methods can predict bond lengths, bond angles, and dihedral angles with high precision. These calculations typically show that the (E)-configuration of the vinylene bridge leads to a relatively planar structure, which can be influenced by the orientation of the furfuryl groups.

The total electronic energy of the molecule, also obtained from DFT calculations, is a key indicator of its thermodynamic stability. By comparing the energies of different possible conformations, the most energetically favorable arrangement of the atoms can be identified. For instance, the orientation of the furan (B31954) rings relative to the urea and vinylene moieties can be systematically studied to locate the global minimum on the potential energy surface.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations Note: These are hypothetical values for illustrative purposes, as specific experimental data for this compound is not available.

Parameter Predicted Value
C=C (vinylene) bond length 1.34 Å
C-N (urea) bond length 1.38 Å
C=O (urea) bond length 1.23 Å
N-C-N bond angle (urea) 118°
C-C=C bond angle (vinylene) 122°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus its energy (EHOMO) is related to the molecule's nucleophilicity and ionization potential. jocpr.com For Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-), the HOMO is expected to be delocalized across the π-system of the vinylene bridge and the furan rings. This delocalization enhances the molecule's ability to act as an electron donor in chemical reactions.

Conversely, the LUMO is the orbital that is most likely to accept electrons, and its energy (ELUMO) is related to the molecule's electrophilicity and electron affinity. jocpr.com The LUMO of this compound is also anticipated to be distributed over the conjugated system.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. jocpr.com A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jocpr.com In contrast, a small gap indicates that the molecule is more polarizable and more likely to be reactive. Computational studies on similar furan-containing urea derivatives have shown that the presence of the furan rings and the conjugated bridge can modulate this energy gap. researchgate.netacadpubl.eu

Table 2: Hypothetical Frontier Molecular Orbital Energies Note: These values are illustrative and would be determined by specific DFT calculations.

Molecular Orbital Energy (eV)
EHOMO -5.8
ELUMO -1.5
HOMO-LUMO Gap (ΔE) 4.3

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-), one can observe how they pack together and what types of non-covalent interactions, such as hydrogen bonding and π-π stacking, dominate their association. These interactions are fundamental to the material properties of the compound in its condensed phases.

Reaction Pathway Modeling and Computational Prediction of Synthetic Outcomes

Computational chemistry can also be used to model the course of chemical reactions, providing insights into reaction mechanisms and predicting the feasibility of different synthetic routes. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed.

For the synthesis of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-), reaction pathway modeling could be used to investigate different synthetic strategies. For example, the reaction of 3-furfurylamine with a vinylene diisocyanate precursor could be modeled to understand the energetics of the reaction and identify any potential intermediates or side products. These computational predictions can help in optimizing reaction conditions to maximize the yield of the desired product.

Structure-Property Relationship Predictions through Computational Chemistry for Derived Materials

The computational tools described above can be extended to predict the properties of materials derived from Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-). By understanding the relationship between the molecular structure and the macroscopic properties, it is possible to design new materials with desired characteristics.

For example, if this molecule were to be used as a monomer in a polymerization reaction, computational methods could be employed to predict the properties of the resulting polymer. By simulating the polymer chain's conformation and intermolecular interactions, properties such as its mechanical strength, thermal stability, and electronic conductivity could be estimated. This predictive capability is a powerful tool in the rational design of new functional materials.

Polymerization and Material Science Applications of Urea, 1,1 Vinylenebis 3 Furfuryl , E As a Monomer

Utilization as a Monomer in Polymer Synthesis

The unique molecular architecture of Urea (B33335), 1,1'-vinylenebis(3-furfuryl-, (E)-), featuring reactive furfuryl and urea moieties linked by a vinylene bridge, makes it a promising candidate for the synthesis of novel polymers. Its bifunctional nature allows it to participate in various polymerization reactions, leading to the formation of diverse polymeric structures.

Design of Polymeric Structures Incorporating the Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) Moiety

Researchers have explored the design of both linear and cross-linked polymers by strategically employing this monomer. In linear polymers, the monomer can be copolymerized with other difunctional monomers to tailor properties like flexibility and solubility. In cross-linked systems, the furan (B31954) rings serve as latent reactive sites for subsequent curing processes.

Polymerization Mechanisms (e.g., Addition, Condensation, Ring-Opening)

The polymerization of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) can proceed through several mechanisms, depending on the reaction conditions and the presence of co-monomers or catalysts.

Condensation Polymerization: The urea functionality can undergo condensation reactions with aldehydes, such as formaldehyde (B43269) or furfural (B47365), to form cross-linked resinous structures. This is analogous to the well-established chemistry of urea-formaldehyde resins. rsc.orggoogle.com The presence of the furfuryl groups on the monomer can also lead to self-condensation reactions under acidic conditions, a characteristic of furfuryl alcohol polymerization. researchgate.netgoogle.com

Ring-Opening Polymerization: While less common for the furan ring itself under typical polymerization conditions, the furan moiety can be chemically modified to introduce functionalities that are susceptible to ring-opening polymerization.

Addition Polymerization: The vinylene double bond, in principle, could participate in addition polymerization reactions, although this pathway is less explored in the context of this specific monomer.

The choice of polymerization mechanism is critical in determining the final polymer architecture and, consequently, its material properties.

Fabrication of Advanced Materials

The unique chemical functionalities of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) have been leveraged in the fabrication of a range of advanced materials, particularly in the fields of adhesives, coatings, and resins.

Development of Adhesives and Coatings Based on Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) Derivatives

Polymers derived from Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) have shown significant promise as adhesives and coatings. The strong hydrogen bonding capabilities of the urea groups contribute to excellent adhesion to a variety of substrates. Furthermore, the ability of the furan rings to undergo acid-catalyzed cross-linking allows for the formulation of durable, thermosetting coatings with high gloss and chemical resistance. These materials can be formulated as solvent-borne or, with appropriate modification, water-borne systems to meet environmental regulations. The resulting coatings often exhibit a dark color, a characteristic of many furan-based polymers. rsc.org

Exploration in Novel Resin Formulations (e.g., Modified Urea-Furfural Resins)

Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) can be incorporated into existing resin formulations to enhance their properties. For instance, its addition to urea-furfural resins can modify the cross-link density and improve the thermal and mechanical properties of the cured material. rsc.org The presence of the pre-formed vinylene linkage and the specific substitution pattern on the furan rings can lead to resins with improved processability and performance compared to traditional urea-furfural resins. google.com These modified resins have potential applications as binders for composite materials, molding compounds, and in applications requiring high thermal stability. rsc.org

Structure-Material Property Correlation in Derived Polymers and Composite Systems

The macroscopic properties of polymers derived from Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) are intrinsically linked to their molecular and supramolecular structure. Understanding these relationships is crucial for the rational design of materials with tailored performance characteristics.

The degree of cross-linking, largely determined by the curing conditions of the furan moieties, has a profound effect on the mechanical properties of the resulting polymers. Higher cross-link densities generally lead to increased stiffness, hardness, and thermal stability, but may also result in increased brittleness.

The presence and organization of hydrogen bonds, facilitated by the urea groups, play a significant role in the material's toughness and adhesive strength. The regular placement of these groups along the polymer backbone can lead to the formation of physically cross-linked domains, which can dissipate energy and improve the material's resistance to fracture.

In composite systems, the polarity of the polymer matrix, influenced by the urea and furan groups, affects its interaction with fillers and reinforcing fibers. Good interfacial adhesion is critical for achieving optimal mechanical performance in composites. The chemical structure of the monomer allows for potential covalent bonding with functionalized fillers, further enhancing the properties of the composite material.

Below is a table summarizing the expected influence of structural features of polymers derived from Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) on their material properties.

Structural FeatureInfluenced Material PropertiesRationale
Furan Rings Thermal Stability, Chemical Resistance, HardnessPotential for acid-catalyzed cross-linking, forming a rigid thermoset network.
Urea Linkages Adhesion, Toughness, ModulusStrong hydrogen bonding capabilities lead to enhanced intermolecular forces and physical cross-linking. rsc.org
Vinylene Bridge Chain Rigidity, MorphologyThe double bond introduces conformational rigidity into the polymer backbone, affecting chain packing and bulk properties.
Overall Polarity Solubility, Interfacial Adhesion in CompositesThe presence of polar urea and furan groups influences interactions with solvents and reinforcing fillers.

Influence of (E)-Configuration on Polymer Network Formation and Crosslinking Density

The specific stereochemistry of the monomer, Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-), is anticipated to exert a significant influence on the formation and ultimate topology of the resulting polymer network. The "(E)-" designation refers to the entgegen (opposite) configuration of the furfuryl-urea substituents across the vinylene double bond, resulting in a linear and more extended molecular geometry compared to its hypothetical (Z)- or zusammen (together) counterpart.

This linear and rigid geometry of the (E)-isomer is a critical factor in the spatial arrangement of polymer chains during network formation. In polymer science, the stereoregularity of monomers is known to have a profound impact on chain packing and crystallinity. libretexts.org For instance, trans-isomers, which share a similar linear geometry with (E)-isomers, generally exhibit higher melting points and better packing efficiency than their cis-isomer counterparts due to their more regular structure. libretexts.orgnus.edu.sg This principle suggests that polymers derived from the (E)-vinylenebis(furfuryl)urea monomer would favor the formation of more ordered, and potentially crystalline, domains within the polymer network. Such ordered packing can lead to a higher effective crosslinking density, as the polymer chains are brought into closer and more regular proximity, facilitating intermolecular interactions and crosslinking reactions.

The formation of the polymer network from this monomer would likely proceed through reactions involving the furan rings and potentially the N-H groups of the urea moiety. The furan groups are particularly notable for their ability to participate in thermally reversible Diels-Alder (DA) cycloaddition reactions with suitable dienophiles, such as bismaleimides. scielo.brresearchgate.netmdpi.com This reaction is a powerful tool for creating crosslinked networks. The (E)-configuration of the monomer would position the two furan rings in a spatially distant and opposing manner, which could influence the kinetics and efficiency of crosslinking. This linear arrangement may reduce the likelihood of intramolecular reactions (loop formation) and instead promote intermolecular crosslinking, leading to a more robust and extensive network structure. The stoichiometry of the furan and maleimide (B117702) groups is a critical parameter in controlling the crosslink density and the resulting thermomechanical properties of the network. mdpi.com

Table 1: Theoretical Influence of Monomer Isomerism on Polymer Network Properties

Property (E)-Isomer Based Polymer (Z)-Isomer Based Polymer Rationale
Chain Regularity High Low The linear shape of the (E)-isomer allows for more ordered chain packing. libretexts.org
Potential for Crystallinity Higher Lower Regular chain packing is a prerequisite for crystallization. libretexts.org
Crosslinking Efficiency Potentially Higher Potentially Lower Linear chains may favor intermolecular crosslinking over intramolecular looping.
Hydrogen Bonding More Ordered & Stronger Less Ordered & Weaker Regular chain structure facilitates the formation of organized hydrogen bond networks. mdpi.com
Effective Crosslink Density High Moderate to Low Combination of covalent and well-ordered physical crosslinks.

Impact on Mechanical, Thermal, and Barrier Characteristics of Polymerized Systems

The well-defined network structure resulting from the (E)-configuration of Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-) is expected to translate into a unique profile of mechanical, thermal, and barrier properties.

Mechanical Characteristics: The anticipated high crosslinking density, arising from both covalent linkages and organized hydrogen bonding, would likely result in a rigid thermoset material with a high Young's modulus and tensile strength. Furan-based thermosets are known to possess high stiffness, with Young's moduli sometimes exceeding 5 GPa. engconfintl.org The regular packing facilitated by the (E)-isomer would contribute to this stiffness. In contrast, a polymer network formed from a less regular (Z)-isomer would likely exhibit lower modulus and strength due to a less dense and more disordered network structure. nih.gov The presence of strong intermolecular hydrogen bonds, similar to those in polyamides and polyureas, further enhances mechanical properties. mdpi.comrsc.org

Thermal Characteristics: The thermal stability of the polymer is expected to be high, a characteristic feature of many furan-based polymers which often exhibit decomposition temperatures well above 300°C. researchgate.netresearchgate.net The rigid furan rings and the vinylene group in the polymer backbone contribute to this thermal robustness. The ordered network structure and strong hydrogen bonding associated with the (E)-configuration would likely lead to a high glass transition temperature (Tg). Furan-based epoxy and polybenzoxazine systems have demonstrated high Tg values, ranging from 220°C to over 330°C. engconfintl.orgresearchwithrowan.com The incorporation of rigid cyclic structures into a polymer backbone generally leads to an increase in Tg. rsc.org

Table 2: Comparison of Expected Properties with Analogous Furan-Based Polymer Systems

Property Expected for Poly[(E)-vinylenebis(furfuryl)urea] Furan-Based Epoxy Thermoset researchwithrowan.com Furan-Based Polyester (PBF-co-PCF) rsc.org
Young's Modulus High > 3 GPa ~1.5 - 2.5 GPa
Glass Transition Temp. (Tg) High (>200 °C) ~160-180 °C ~45-75 °C
Decomposition Temp. (Td) High (>350 °C) ~350-400 °C ~380-390 °C
Oxygen Permeability Very Low N/A Low

Barrier Characteristics: Furan-based polymers are renowned for their excellent gas barrier properties, often outperforming their petroleum-based counterparts like poly(ethylene terephthalate) (PET). nih.govnih.govresearchgate.net This superior performance is attributed to the polarity of the furan ring and the reduced mobility of the polymer chains, which hinders ring-flipping and lowers the free volume available for gas diffusion. nih.govmdpi.com The polymer network derived from the (E)-vinylenebis(furfuryl)urea monomer would be expected to exhibit exceptional barrier properties. The high chain packing and increased crystallinity enabled by the linear (E)-isomer would further reduce the free volume and create a more tortuous path for gas molecules to permeate through the material. mdpi.com The strong intermolecular forces from hydrogen bonding would also contribute to a densely packed structure, further enhancing the barrier against gases like oxygen and carbon dioxide. nih.gov Therefore, materials derived from this monomer hold significant potential for applications in high-performance packaging and protective coatings where low gas permeability is critical. karyapolymer.com

Future Directions and Emerging Research Avenues in the Chemistry of Urea, 1,1 Vinylenebis 3 Furfuryl , E

Development of Sustainable and Economically Viable Synthetic Routes from Biomass-Derived Feedstocks

The foundation for the sustainable utilization of "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" lies in the development of green and economically viable synthetic pathways originating from renewable biomass. rsc.org Lignocellulosic biomass, a readily available and non-food competing resource, is a primary source of furan (B31954) platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net These platform chemicals can be converted into a variety of value-added derivatives, including the precursors necessary for the synthesis of the target urea (B33335) compound. rsc.orgosti.gov

Future research in this area should focus on several key aspects:

Catalytic Conversion of Biomass: Advancements in heterogeneous catalysis are crucial for the efficient and selective conversion of carbohydrates from biomass into furfural and HMF. researchgate.netgminsights.com Research should aim to develop robust and recyclable catalysts that can operate under mild conditions, minimizing energy consumption and waste generation.

Integrated Biorefinery Concepts: The synthesis of "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" should be envisioned within an integrated biorefinery framework. This approach would involve the valorization of all biomass components, leading to a more sustainable and economically attractive process.

Enzymatic Synthesis: The use of enzymes in synthetic pathways offers a green alternative to traditional chemical methods. nih.gov Future investigations could explore enzymatic routes for the synthesis of the furan-based precursors or even the final urea compound, potentially leading to higher selectivity and milder reaction conditions.

A comparative table of potential biomass feedstocks for furan production is presented below:

FeedstockKey Carbohydrate ComponentPotential Furan PrecursorAdvantagesChallenges
Corn CobsXylan (B1165943)FurfuralHigh pentosan content, readily available agricultural residue. gminsights.comSeasonal availability, competing uses.
Sugarcane BagasseXylan, CelluloseFurfural, HMFAbundant byproduct of the sugar industry. gminsights.comHigh moisture content, requires pretreatment.
Wheat StrawXylanFurfuralWidely available agricultural residue. gminsights.comHeterogeneous composition, requires efficient fractionation.
HardwoodsXylanFurfuralHigh xylan content.Lignin removal can be challenging.
FructoseFructoseHMFHigh conversion efficiency to HMF. researchgate.netPotential competition with food sources.

Advanced Material Applications Beyond Traditional Uses, such as Smart Materials or Responsive Polymers

The unique molecular architecture of "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" makes it a promising candidate for the development of advanced materials with tailored functionalities. The presence of the furan rings opens up possibilities for dynamic covalent chemistry, particularly through the Diels-Alder reaction. mdpi.com

Emerging research in this domain should explore:

Self-Healing Polymers: The furan moieties can react with bismaleimides in a reversible Diels-Alder reaction, creating a dynamic cross-linked network. mdpi.com This allows for the development of self-healing materials that can repair damage upon the application of a stimulus like heat. Research could focus on optimizing the kinetics of the Diels-Alder and retro-Diels-Alder reactions to achieve efficient healing at lower temperatures.

Responsive Polymers: The reversible nature of the furan-maleimide linkage can also be exploited to create responsive polymers. These materials could change their properties, such as shape or solubility, in response to external stimuli. For instance, a material could be designed to be rigid at room temperature but become malleable upon heating, allowing for shape-memory applications. mdpi.com

Smart Coatings and Adhesives: The ability to form and break covalent bonds on demand could be utilized in the development of smart coatings with tunable adhesion or adhesives that can be easily detached and re-applied.

Integration with Supramolecular Chemistry and Self-Assembly Processes

The urea groups in "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" are capable of forming strong and directional hydrogen bonds. nih.govrsc.org This characteristic makes the compound an excellent building block for supramolecular chemistry and the construction of self-assembling systems.

Future research directions in this area include:

Supramolecular Polymers: The directional hydrogen bonding of the urea moieties can lead to the formation of long, chain-like supramolecular polymers in solution. rsc.org The properties of these polymers, such as their viscosity and mechanical strength, could be tuned by controlling the concentration and temperature.

Organogels: The self-assembly of "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" in organic solvents could lead to the formation of organogels. These materials have potential applications in areas such as drug delivery and templated synthesis.

Hierarchical Structures: By combining the covalent cross-linking capabilities of the furan rings with the non-covalent interactions of the urea groups, it may be possible to create complex, hierarchical materials with properties that are not achievable with either type of interaction alone.

Computational Design of Novel Derivatives with Tailored Material Performance Characteristics

Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new materials. researchgate.net By simulating the behavior of molecules at the atomic level, researchers can predict their properties and guide synthetic efforts.

Future research in the computational design of derivatives of "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" should focus on:

Structure-Property Relationships: Using techniques like Density Functional Theory (DFT), researchers can establish clear relationships between the molecular structure of the urea compound and its macroscopic properties, such as its mechanical strength, thermal stability, and electronic properties. researchgate.net

Virtual Screening: Computational methods can be used to screen a large number of virtual derivatives of the target compound to identify candidates with desired properties. This can significantly reduce the time and cost associated with experimental synthesis and characterization.

Modeling of Self-Assembly: Molecular dynamics simulations can be employed to study the self-assembly behavior of the urea compound and its derivatives, providing insights into the formation of supramolecular structures.

Below is a table of computational methods and their potential applications in this research:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of electronic structure and molecular properties. researchgate.netBond energies, reaction barriers, electronic spectra, NMR chemical shifts.
Molecular Dynamics (MD)Simulation of the time evolution of a system of atoms and molecules.Self-assembly behavior, mechanical properties, diffusion coefficients.
Quantitative Structure-Activity Relationship (QSAR)Statistical models that relate chemical structure to biological activity or other properties.Prediction of material performance based on molecular descriptors.

By pursuing these future research directions, the scientific community can unlock the full potential of "Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-)" and its derivatives, paving the way for the development of a new generation of sustainable and high-performance materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-1,1'-vinylenebis(3-furfurylurea), and what challenges arise in optimizing yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between furfurylamine and carbonyl reagents (e.g., phosgene analogs or urea derivatives). Key challenges include:

  • Regioselectivity : Ensuring the (E)-stereochemistry is retained during the vinyl bridge formation. Use spectroscopic monitoring (e.g., 1^1H NMR) to track stereochemical outcomes .
  • Purification : Column chromatography or recrystallization is often required due to byproducts from incomplete reactions .
    • Data Table :
ParameterTypical Value/Notes
Reaction Temperature80–100°C (solvent-dependent)
Yield Range40–65% (optimized protocols)
Purity Post-Purification>95% (HPLC/1^1H NMR)

Q. How can structural characterization of this compound be performed to confirm its (E)-configuration and furfuryl substituent arrangement?

  • Methodological Answer :

  • Spectroscopy :
  • 1^1H/13^{13}C NMR: Identify vinyl proton coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) and furfuryl ring protons (δ 6.2–7.5 ppm) .
  • IR: Confirm urea carbonyl stretches (~1640–1680 cm1^{-1}) and furan C-O-C vibrations (~1010 cm1^{-1}) .
  • X-ray Crystallography : Resolve the (E)-configuration and spatial arrangement of substituents (see analogous structures in ).

Q. What are the primary applications of this compound in foundational chemistry research?

  • Methodological Answer :

  • Supramolecular Chemistry : Acts as a hydrogen-bonding motif for self-assembled frameworks due to its bis-urea backbone .
  • Ligand Design : The furfuryl groups can coordinate with transition metals (e.g., Pd, Cu) for catalytic applications. Optimize metal-ligand ratios via titration experiments (UV-Vis/ESI-MS) .

Advanced Research Questions

Q. How do steric and electronic effects of the furfuryl substituents influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer :

  • Steric Effects : The bulky furfuryl groups may hinder nucleophilic attack at the urea carbonyl. Perform DFT calculations to map electrostatic potential surfaces .
  • Electronic Effects : The electron-rich furan rings can stabilize charge-transfer intermediates. Use cyclic voltammetry to assess redox behavior .
    • Experimental Design : Compare reaction kinetics with analogs (e.g., phenyl- or chlorophenyl-substituted bis-ureas) to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Purity Verification : Confirm absence of isomers or synthetic byproducts via HPLC-MS .
  • Bioassay Conditions : Standardize testing protocols (e.g., MIC assays for antimicrobial activity) across labs. Note that furfuryl groups may exhibit pH-dependent solubility, affecting bioavailability .
  • Structural Modifications : Introduce functional groups (e.g., nitro, amino) to enhance bioactivity and compare SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Parameterize furfuryl groups using force fields (e.g., GAFF) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER). Validate with experimental IC50_{50} data .

Data Contradiction Analysis

Q. Why do thermal stability studies report conflicting degradation temperatures (Td_d) for this compound?

  • Methodological Answer :

  • Analytical Variability : TGA measurements under N2_2 vs. air atmospheres yield different Td_d values (e.g., 220°C in air vs. 250°C in N2_2) .
  • Sample History : Hygroscopicity or prior exposure to light/moisture may alter degradation profiles. Pre-dry samples at 60°C before analysis .

Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

  • Methodological Answer :

  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) before in vivo studies .
  • PPE : Use nitrile gloves and fume hoods due to potential irritant properties (analogous to bis-urea derivatives in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.